molecular formula C11H22N4 B1489087 3-Azido-1-octylazetidine CAS No. 2097977-14-3

3-Azido-1-octylazetidine

Cat. No. B1489087
CAS RN: 2097977-14-3
M. Wt: 210.32 g/mol
InChI Key: HRNGIIWHDJCTLX-UHFFFAOYSA-N
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Description

3-Azido-1-octylazetidine is a novel compound that has received growing attention from the scientific community due to its unique structural properties and potential applications in various fields. It is used for pharmaceutical testing and is available for purchase for research purposes.


Chemical Reactions Analysis

The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines . The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, have been investigated, showing that it has a low melting temperature at 78 °C .

Safety and Hazards

The safety data sheet for a related compound, 3-Azido-1-propanol, indicates that it is harmful if swallowed and advises against handling until all safety precautions have been read and understood .

Future Directions

Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the developing of energetic materials with unique properties .

properties

IUPAC Name

3-azido-1-octylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4/c1-2-3-4-5-6-7-8-15-9-11(10-15)13-14-12/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNGIIWHDJCTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-octylazetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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